molecular formula C7H12N2O3 B13732737 (5-Methyl-3-oxopiperazin-2-yl)acetic acid CAS No. 405214-35-9

(5-Methyl-3-oxopiperazin-2-yl)acetic acid

Cat. No.: B13732737
CAS No.: 405214-35-9
M. Wt: 172.18 g/mol
InChI Key: MQJOPGIJTZPVJY-UHFFFAOYSA-N
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Description

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and an oxo group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the methyl and oxo groups. One common method involves the reaction of piperazine with methylating agents and oxidizing agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5-Methyl-3-oxopiperazin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (3-Oxopiperazin-2-yl)acetic acid: Similar structure but lacks the methyl group.

    (1,4-Dimethylpiperazin-2-yl)acetic acid: Contains an additional methyl group on the piperazine ring.

    (3,6-Dioxopiperazin-2-yl)acetic acid: Contains an additional oxo group on the piperazine ring.

Uniqueness

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and an oxo group on the piperazine ring, along with the acetic acid moiety, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

405214-35-9

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(5-methyl-3-oxopiperazin-2-yl)acetic acid

InChI

InChI=1S/C7H12N2O3/c1-4-3-8-5(2-6(10)11)7(12)9-4/h4-5,8H,2-3H2,1H3,(H,9,12)(H,10,11)

InChI Key

MQJOPGIJTZPVJY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)CC(=O)O

Origin of Product

United States

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